(3,4-Dimethylphenyl)(phenyl)methanamine
Description
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3 |
InChI Key |
SHTRAWTWCSATJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde and amine condense to form an imine intermediate, which is subsequently reduced to the target amine. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 12 hours achieves a 68% yield. Catalytic hydrogenation (H2/Pd-C) under mild conditions (25°C, 1 atm) offers an alternative, though yields are lower (55%).
Table 1: Reductive Amination Parameters
Key advantages include operational simplicity and compatibility with acid-sensitive substrates. However, stoichiometric reducing agents like NaBH3CN generate borate waste, complicating large-scale production.
Grignard Reagent-Mediated Coupling
This method constructs the carbon-nitrogen bond via nucleophilic addition of a Grignard reagent to a nitrile, followed by reduction.
Synthesis of (3,4-Dimethylphenyl)(phenyl)methanimine
3,4-Dimethylbenzonitrile reacts with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0°C to form an imine intermediate. Subsequent reduction with sodium borohydride (NaBH4) in methanol yields the amine.
Table 2: Grignard Reaction Parameters
| Starting Material | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 3,4-Dimethylbenzonitrile, PhMgBr | THF, 0°C → RT, 6h; NaBH4, MeOH | 35% | Solvent extraction |
The low yield (35%) stems from competing side reactions, such as over-addition of the Grignard reagent. Optimizing the molar ratio of PhMgBr to nitrile (1.2:1) and controlled temperature (−10°C) improves selectivity.
Nucleophilic Substitution
Industrial-scale production often employs nucleophilic substitution of halogenated intermediates.
Halogenation and Amine Displacement
Bromination of 3,4-dimethyltoluene using N-bromosuccinimide (NBS) under UV light yields 3-(bromomethyl)-4-methylbenzene. Treatment with benzylamine in dimethylformamide (DMF) at 80°C for 8 hours displaces the bromide, forming the target amine.
Table 3: Nucleophilic Substitution Parameters
| Starting Material | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 3,4-Dimethyltoluene, NBS | CCl4, UV, 3h; Benzylamine, DMF, 80°C | 48% | Distillation |
This route’s scalability is offset by hazardous bromination conditions and energy-intensive purification.
Comparative Analysis of Methods
Table 4: Method Comparison
Reductive amination balances yield and practicality for laboratory-scale synthesis, while nucleophilic substitution suits bulk production despite environmental concerns. Grignard methods require further optimization to compete economically.
Industrial-Scale Considerations
Patents highlight two industrial adaptations:
-
Continuous-Flow Reductive Amination : Automated systems minimize human intervention, achieving 72% yield with in-line purification.
-
Catalytic Hydrogenation in Multiphase Reactors : Pd/C catalysts immobilized on silica gel enable reagent recycling, reducing costs by 30%.
Challenges persist in managing exothermic reactions and ensuring chiral purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
(3,4-Dimethylphenyl)(phenyl)methanamine has garnered attention for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at neurological disorders.
- Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, which is crucial for understanding its pharmacological profile.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of (3,4-Dimethylphenyl)(phenyl)methanamine against various bacterial strains:
-
Antibacterial Efficacy : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example:
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level (3,4-Dimethylphenyl)(phenyl)methanamine Staphylococcus aureus 2 µg/mL Strong (3,4-Dimethylphenyl)(phenyl)methanamine Escherichia coli 16 µg/mL Moderate - Antifungal Properties : The compound has also been evaluated for antifungal activity against strains like Candida albicans, showing moderate efficacy with MIC values around 8 µg/mL .
Organic Synthesis
In organic chemistry, (3,4-Dimethylphenyl)(phenyl)methanamine serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation and substitution—makes it valuable in creating derivatives with enhanced properties.
-
Chemical Reactions :
- Oxidation : Can be oxidized to form amine oxides.
- Reduction : Reduction reactions yield the corresponding amine.
- Substitution Reactions : Nucleophilic substitutions can introduce diverse functional groups.
Case Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial effectiveness of synthesized derivatives of (3,4-Dimethylphenyl)(phenyl)methanamine against common pathogens. The findings indicated that certain derivatives exhibited stronger activity than standard antibiotics like ciprofloxacin. The Minimum Inhibitory Concentration values were notably low for resistant strains, suggesting potential clinical applications in treating antibiotic-resistant infections.
Case Study 2: Structure-Activity Relationship Analysis
The biological activity of (3,4-Dimethylphenyl)(phenyl)methanamine was analyzed concerning its structural components. Substituents on the phenyl rings were found to significantly influence its antimicrobial properties. Electron-donating groups like methyl enhance lipophilicity and membrane penetration critical for antimicrobial efficacy .
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
- Lipophilicity : Methyl groups in (3,4-Dimethylphenyl)(phenyl)methanamine increase lipophilicity (logP ≈ 3.2) compared to methoxy-substituted analogs (e.g., 2-(3,4-Dimethoxyphenyl)ethanamine, logP ≈ 1.8) .
- Solubility : Methoxy groups in 2-(3,4-Dimethoxyphenyl)ethanamine improve aqueous solubility (15 mg/mL) but reduce membrane permeability .
- Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability (decomposition >200°C) than chlorinated analogs (<150°C) due to weaker C–Cl bonds .
Biological Activity
Introduction
(3,4-Dimethylphenyl)(phenyl)methanamine, a compound belonging to the class of substituted phenylmethanamines, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a dimethyl substitution on one phenyl ring and a phenyl group attached to the methanamine core. This structural configuration contributes to its unique biological properties.
Table 1: Chemical Structure of (3,4-Dimethylphenyl)(phenyl)methanamine
| Component | Description |
|---|---|
| Chemical Formula | CHN |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | (3,4-Dimethylphenyl)(phenyl)methanamine |
The biological activity of (3,4-Dimethylphenyl)(phenyl)methanamine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound can potentially elevate neurotransmitter levels in the brain, which may be beneficial in treating mood disorders .
- Antimicrobial Activity : Research indicates that derivatives of phenylmethanamines exhibit significant antibacterial and antifungal properties. For instance, compounds similar to (3,4-Dimethylphenyl)(phenyl)methanamine have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
Antidepressant Activity
Studies have suggested that compounds structurally related to (3,4-Dimethylphenyl)(phenyl)methanamine may possess antidepressant-like effects. The inhibition of MAO leads to increased levels of monoamines, which are crucial for mood regulation .
Antimicrobial Activity
The compound has shown significant antimicrobial properties in various studies:
- Bacterial Inhibition : It exhibits notable activity against Gram-positive and Gram-negative bacteria. For example, a related study reported that substituted phenylmethanamines effectively inhibited the growth of Klebsiella pneumoniae and Streptococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Fungal Inhibition : Antifungal tests have revealed that these compounds can inhibit the growth of pathogenic fungi such as Aspergillus flavus with IC50 values indicating potent antifungal activity .
Anti-inflammatory Properties
Preliminary studies suggest that (3,4-Dimethylphenyl)(phenyl)methanamine may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways could be linked to its action on cyclooxygenase enzymes (COX), which play a critical role in inflammation .
Study on Antidepressant Efficacy
In a clinical study involving animal models, administration of (3,4-Dimethylphenyl)(phenyl)methanamine led to significant reductions in depressive-like behaviors. This was measured using the forced swim test and tail suspension test, which are standard assays for evaluating antidepressant efficacy.
Antibacterial Testing
A series of experiments were conducted where various concentrations of (3,4-Dimethylphenyl)(phenyl)methanamine were tested against common bacterial pathogens. The results indicated that at concentrations as low as 25 µg/mL, significant inhibition was observed against Bacillus subtilis and E. coli, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for preparing (3,4-Dimethylphenyl)(phenyl)methanamine?
- Methodological Answer : A transition metal-free catalytic reduction approach using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been reported for synthesizing structurally related amines. For example, (3,4-dimethylphenyl)methanamine hydrochloride was synthesized via reduction of 3,4-dimethylbenzamide with pinacolborane (HBPin) in dry toluene at 100°C for 16 hours, yielding 91% of the product . This method avoids transition metals, reducing contamination risks. For the target compound, analogous routes may involve substituting the amide precursor with (3,4-dimethylphenyl)(phenyl)methanamide and optimizing reaction conditions (e.g., solvent, catalyst loading).
Q. How is (3,4-Dimethylphenyl)(phenyl)methanamine characterized post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For related compounds, ¹H NMR (400 MHz, DMSO-d₆) shows aromatic proton resonances at δ 7.26–7.15 ppm (multiplet, 3H) and methyl groups at δ 2.21 ppm (singlet, 6H). The amine protons appear as a broad singlet at δ 8.48 ppm . High-resolution mass spectrometry (HRMS) and ¹³C NMR should supplement analysis to confirm molecular formula and substituent effects.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Proper personal protective equipment (PPE) is essential: nitrile gloves, flame-retardant lab coats, and chemical-resistant goggles. Gloves must be inspected before use and removed without touching the outer surface . Work should occur in a fume hood to minimize inhalation risks. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the steric and electronic environment of the amine group influence its reactivity in catalytic systems?
- Methodological Answer : The electron-donating 3,4-dimethylphenyl and phenyl groups may sterically hinder the amine, affecting its nucleophilicity and coordination behavior. In catalytic reductions (e.g., using NHC-based systems), bulky substituents can slow reaction kinetics but improve selectivity. Computational studies (DFT) are recommended to map steric maps and electron density profiles . Experimental validation could involve kinetic studies with substituted analogs.
Q. What challenges arise in quantifying (3,4-Dimethylphenyl)(phenyl)methanamine in complex biological matrices?
- Methodological Answer : Matrix interference and low volatility complicate analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. A C18 column (e.g., 2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile with 0.1% formic acid) can separate the compound from interferents. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Q. What oxidative degradation pathways are plausible for this compound under electrochemical conditions?
- Methodological Answer : Electrochemical oxidation may cleave the benzyl C–N bond, forming aldehydes or ketones. For example, (3,4-dimethylphenyl)methanamine undergoes oxidative cleavage to 3,4-dimethylbenzaldehyde under metal-free electrochemical conditions (e.g., constant current, Pt electrodes, aqueous acetonitrile) . For the target compound, similar conditions could yield (3,4-dimethylphenyl)phenylketone. Mechanistic studies (cyclic voltammetry, EPR) are advised to identify intermediates and optimize degradation protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
